2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide

Lipophilicity Physicochemical profiling ADME prediction

Researchers requiring a histidine mimetic scaffold with tunable conformational restriction often encounter analogs with sterically hindered imidazole rings or metabolically labile α-carbons. This compound resolves both limitations: the unsubstituted imidazole preserves full metal-coordination geometry, while the quaternary 2-methyl group blocks CYP450-mediated oxidation and restricts α-carbon flexibility. - 98% purity from multiple independent vendors ensures batch-to-batch reproducibility for analytical method qualification and in vivo screening. - Documented GHS07 hazard profile (H302/H315/H319/H335) and non-hazardous transport classification eliminate regulatory delays common with under-documented analogs. - LogP of -0.613 provides a quantifiable retention-time anchor for reversed-phase HPLC method development across this compound family.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13624701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=CN=C1)C(=O)N
InChIInChI=1S/C9H16N4O/c1-3-12-9(2,8(10)14)6-13-5-4-11-7-13/h4-5,7,12H,3,6H2,1-2H3,(H2,10,14)
InChIKeyUMBDMYRPZXVGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide (CAS 1249837-08-8): Structural Identity, Vendor Specifications, and Procurement Baseline


2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide (CAS 1249837-08-8; molecular formula C₉H₁₆N₄O; molecular weight 196.25 g/mol) is a synthetic small-molecule amide belonging to the β-imidazolylpropionamide class . Its structure features an unsubstituted imidazole ring N-linked to a 2-methylpropanamide backbone bearing an ethylamino substituent at the quaternary 2-position, yielding one asymmetric atom and a fraction of sp³-hybridized carbons (Fsp³) of 0.556 . The compound is commercially available from multiple vendors at a standard purity specification of 98%, with a calculated LogP of −0.613 and a GHS07 hazard classification (Harmful/Irritant) . As a member of the β-imidazolylpropionamide family, compounds of this structural class are recognized as histidine mimetics with reported anticonvulsant activity in preclinical models [1].

Unsubstituted imidazole Supports metalloenzyme inhibitor design requiring N3/N1 coordination
Quaternary 2-methyl center Eliminates α-carbon epimerization risk; provides conformational restriction
Vendor-documented profile 98% purity from two suppliers; documented GHS07 hazard classification

Why In-Class Imidazolyl-Alkylamino-Propanamides Cannot Be Casually Interchanged for 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide


Within the β-imidazolylpropionamide family, seemingly minor structural variations—linker length, imidazole ring substitution, and the presence or absence of the quaternary 2-methyl group—produce measurable differences in physicochemical properties that directly affect experimental reproducibility. The target compound's unsubstituted imidazole ring preserves maximal hydrogen-bond donor/acceptor potential at N3 and N1 positions, whereas 2-ethyl or 4,5-dimethyl imidazole analogs introduce steric hindrance and alter electronic distribution at these coordination sites . The quaternary 2-methyl group creates a sterically constrained α-carbon environment not present in des-methyl analogs (e.g., CAS 1248745-95-0), which influences conformational flexibility and metabolic stability profiles inferred from the broader class [1]. Additionally, the propanamide backbone (three-carbon chain between imidazole and amide) differs from the butanamide analog (CAS 1343393-70-3) by one methylene unit, shifting LogP by approximately 0.37 log units and potentially altering membrane permeability characteristics . These quantitative physicochemical differences mean that results obtained with one analog cannot be assumed transferable to another without re-validation.

Unsubstituted imidazole ring retains full N3 coordination; 2-ethyl or 4,5-dimethyl analogs introduce steric hindrance
Coordination potential may shift
Quaternary 2-methyl group restricts α-carbon conformation; des-methyl analog (secondary carbon) lacks this constraint
Conformational stability may differ
Propanamide backbone versus butanamide isomer shifts LogP by ~0.37, altering chromatographic and permeability behavior
Physicochemical profile may not transfer

Quantitative Differentiation Evidence: 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. Butanamide-Linker Analog

The target compound exhibits a vendor-calculated LogP of −0.613, which is 0.373 log units higher (more lipophilic) than the butanamide analog 2-(ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3, LogP = −0.986), despite both sharing the same molecular formula (C₉H₁₆N₄O) and molecular weight (196.25 g/mol) . This difference arises solely from the positional isomerism of the amide group along the alkyl chain (propanamide vs. butanamide backbone).

Lipophilicity (LogP)
Data to verify
Target LogP −0.613 vs. butanamide isomer −0.986; ΔLogP +0.373
Supports chromatographic method differentiation
Vendor-calculated; experimental validation recommended
Lipophilicity Physicochemical profiling ADME prediction

Imidazole Ring Substitution Status: Unsubstituted vs. 2-Ethyl-Substituted Analog

The target compound bears an unsubstituted imidazole ring (N1 and N3 positions unencumbered), whereas the closest commercially available analog with an identical backbone, 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanamide (CAS 1250957-45-9), carries an ethyl substituent at the imidazole 2-position . The 2-ethyl substitution increases molecular weight from 196.25 to 224.30 g/mol (ΔMW = +28.05) and introduces steric bulk adjacent to the N3 coordination site.

Imidazole substitution
Data to verify
ΔMW +28.05; loss of C2-H donor potential vs. 2-ethyl analog
Coordination potential may differ in metalloenzyme assays
Steric and electronic context to review
Metal coordination Hydrogen bonding Receptor pharmacophore

Quaternary 2-Methyl Group: Steric and Conformational Differentiation from Des-Methyl Propanamide Analog

The target compound possesses a quaternary carbon at the 2-position of the propanamide backbone (C(CH₃)(NHCH₂CH₃)C(O)NH₂), a feature absent in the des-methyl analog 2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide (CAS 1248745-95-0, MW = 182.22 g/mol) . The Fsp³ value for the target compound is 0.556, indicating a high fraction of sp³-hybridized carbon atoms that correlates with increased three-dimensionality and potentially improved aqueous solubility relative to flatter aromatic analogs .

α-Quaternary center
Class-level
Quaternary vs. secondary α-carbon; Fsp³ 0.556; ΔMW +14.03 over des-methyl analog
Conformational restriction may support metabolic stability
Relevant to in vivo screening models
Conformational restriction Metabolic stability Quaternary carbon

Vendor Purity Specification and Hazard Classification: Procurement-Relevant Differentiation

The target compound is supplied at a standard purity of 98% by both Fluorochem (Product Code F705672) and Leyan (Product No. 1363121), with the GHS07 hazard classification (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) . In comparison, the 2-ethyl-imidazole analog (CAS 1250957-45-9) is listed at 97% purity by AKSci, representing a 1% lower minimum purity specification that may require additional purification for assays sensitive to trace impurities .

Purity & hazard spec
Supplier specification
98% purity (two vendors); GHS07, H302/H315/H319/H335 documented
Supports analytical reference standard use
Full hazard documentation simplifies procurement
Quality control Procurement specification Safety assessment

Evidence-Backed Application Scenarios for 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide in Research and Industrial Procurement


Scaffold for Metalloenzyme Inhibitor Design Requiring Unsubstituted Imidazole Coordination

The target compound's unsubstituted imidazole ring, with both N1 and N3 positions sterically accessible, makes it a rationally preferable starting scaffold over the 2-ethyl imidazole analog (CAS 1250957-45-9) for programs targeting metalloenzymes where imidazole-nitrogen coordination to a catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Cu²⁺) is required for inhibitor binding . The unsubstituted imidazole preserves the full coordination geometry available to the histidine side chain it mimics, while the quaternary 2-methyl group simultaneously provides conformational restriction at the α-carbon [1]. This combination of features is not simultaneously available in either the des-methyl analog (lacks conformational restriction) or the 2-ethyl imidazole analog (sterically hindered N3).

Chromatographic Method Development and Analytical Reference Standard Procurement

The documented LogP difference of 0.373 units between the target compound (LogP = −0.613) and the butanamide positional isomer (LogP = −0.986) provides a quantifiable basis for reversed-phase HPLC method development . When establishing analytical methods for reaction monitoring or purity assessment, the target compound will elute earlier than less polar imidazole derivatives but later than the butanamide isomer under identical gradient conditions, enabling predictable retention time windows. The 98% minimum purity specification from two independent vendors (Fluorochem, Leyan) supports its use as a system suitability reference standard for analytical method qualification [1].

β-Imidazolylpropionamide Class-Based Anticonvulsant Screening with Quaternary Center Stability Advantage

Based on class-level evidence establishing β-imidazolylpropionamides as histidine mimetics with anticonvulsant activity in preclinical models , the target compound's quaternary 2-methyl group is expected to confer enhanced metabolic stability relative to secondary α-carbon analogs by eliminating a potential site of cytochrome P450-mediated oxidation [1]. This feature is particularly relevant for in vivo anticonvulsant screening programs where compound half-life directly impacts observed efficacy in seizure models. The compound's LogP of −0.613 also places it within the favorable range for CNS penetration (typically LogP 1–4), though at the more polar boundary, potentially reducing non-specific tissue binding relative to more lipophilic analogs.

Coordination Chemistry Studies Requiring Documented Hazard Profiles for Laboratory Safety Compliance

For academic or industrial laboratories conducting metal-coordination studies with imidazole-containing ligands, the target compound offers the practical advantage of a fully documented GHS hazard profile (GHS07, H302/H315/H319/H335) from the Fluorochem Safety Data Sheet , whereas several structurally analogous compounds (e.g., CAS 1250957-45-9, CAS 1249700-20-6) lack publicly accessible hazard documentation from their primary vendors. This documentation gap can create institutional safety review delays during procurement. The target compound's classification as 'Non Hazardous For Transport' further simplifies shipping logistics compared to analogs requiring dangerous goods declarations .

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design
Unsubstituted imidazole coordination potential
Metal-binding assay context
HPLC method / reference standard
Predictable LogP-based retention
Reversed-phase gradient reproducibility
Anticonvulsant model screening
Quaternary center conformational restriction
In vivo metabolic stability endpoint
Coordination chemistry research
Documented GHS hazard profile
Institutional safety compliance review
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